2-[2-(pyrrolidin-1-yl)phenyl]acetic acid
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Overview
Description
2-[2-(pyrrolidin-1-yl)phenyl]acetic acid is an organic compound featuring a pyrrolidine ring attached to a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(pyrrolidin-1-yl)phenyl]acetic acid typically involves the reaction of 2-bromoacetophenone with pyrrolidine under basic conditions to form the intermediate 2-(pyrrolidin-1-yl)acetophenone. This intermediate is then subjected to a hydrolysis reaction to yield the final product, this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-[2-(pyrrolidin-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the phenyl ring.
Scientific Research Applications
2-[2-(pyrrolidin-1-yl)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(pyrrolidin-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to various biological effects. The compound may modulate signaling pathways and enzyme activities, contributing to its observed pharmacological properties .
Comparison with Similar Compounds
- 2-(pyrrolidin-1-yl)acetic acid
- 2-(pyrrolidin-1-yl)phenylacetic acid ethyl ester
- 2-(pyrrolidin-1-yl)benzoic acid
Comparison: 2-[2-(pyrrolidin-1-yl)phenyl]acetic acid is unique due to the presence of both the pyrrolidine ring and the phenylacetic acid moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity and selectivity towards certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-(2-pyrrolidin-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2,(H,14,15) |
InChI Key |
ZPEJYWXWFCHLRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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